molecular formula C11H9ClN2O2 B146012 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 126129-22-4

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B146012
M. Wt: 236.65 g/mol
InChI Key: GXRKKZGRDQQESI-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. In this particular compound, the pyrazole ring is substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a planar, aromatic ring. The 4-chlorophenyl, methyl, and carboxylic acid groups would be attached to this ring. The presence of the chlorine atom in the 4-chlorophenyl group and the oxygen atoms in the carboxylic acid group would introduce areas of higher electron density .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, this compound would be expected to undergo typical carboxylic acid reactions, such as esterification and amide formation. The pyrazole ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic and polar. The chlorine atom in the 4-chlorophenyl group would contribute to the compound’s molecular weight .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The chemical synthesis of pyrazole derivatives, including those similar to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, has been extensively studied. For instance, Kumarasinghe et al. (2009) focused on the synthesis of related compounds and their structural determination through single-crystal X-ray analysis, highlighting the importance of this process in correctly identifying the regioisomer formed in the synthesis (Kumarasinghe, Hruby, & Nichol, 2009).

Potential Antimicrobial and Anticancer Applications

  • Research by Hafez et al. (2016) demonstrates the potential of pyrazole derivatives in medical applications, specifically their efficacy as antimicrobial and anticancer agents. This study synthesized and characterized various pyrazole compounds, some showing higher anticancer activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure and Computational Studies

  • The crystal structure and molecular properties of pyrazole derivatives have been a subject of research, as explored by Alaşalvar et al. (2014). They performed detailed studies on the crystal structure and conducted DFT calculations to understand the molecular properties of these compounds (Alaşalvar, Soylu, Ünver, İskeleli, Yıldız, Çiftçi, & Banoglu, 2014).

Coordination Chemistry and Metal Complexes

  • Radi et al. (2015) investigated the coordination chemistry of pyrazole-dicarboxylate acid derivatives, leading to the synthesis of novel CuII/CoII coordination complexes. Such research underscores the potential of these compounds in developing metal-organic frameworks and other coordination compounds (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).

Applications in Corrosion Inhibition

  • The use of pyrazole derivatives as corrosion inhibitors has been studied by Herrag et al. (2007). Their research demonstrated the effectiveness of these compounds in reducing the corrosion rate of steel in hydrochloric acid, emphasizing the importance of these derivatives in industrial applications (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Future Directions

The study of pyrazole derivatives is an active area of research due to their diverse biological activities. Future research on this compound could involve investigating its potential biological activities and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(11(15)16)13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRKKZGRDQQESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561198
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid

CAS RN

126129-22-4
Record name 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
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Citations

For This Compound
1
Citations
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu

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